molecular formula C14H14ClNO3 B12435654 tert-Butyl 7-chloro-3-formyl-1H-indole-1-carboxylate

tert-Butyl 7-chloro-3-formyl-1H-indole-1-carboxylate

Cat. No.: B12435654
M. Wt: 279.72 g/mol
InChI Key: ORHHXQZYTBZMSD-UHFFFAOYSA-N
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Description

tert-Butyl 7-chloro-3-formyl-1H-indole-1-carboxylate: is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-chloro-3-formyl-1H-indole-1-carboxylate typically involves the Vilsmeier formylation of a 7-chloroindole derivative. The process begins with the preparation of 7-chloroindole, which is then subjected to formylation using the Vilsmeier reagent (a combination of DMF and POCl3) to introduce the formyl group at the 3-position. The resulting 3-formyl-7-chloroindole is then protected with a tert-butyl group at the nitrogen atom using tert-butyl chloroformate in the presence of a base such as triethylamine .

Industrial Production Methods: the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 7-chloro-3-formyl-1H-indole-1-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl 7-chloro-3-formyl-1H-indole-1-carboxylate is used as a building block in the synthesis of more complex indole derivatives. It serves as a precursor for various functionalized indoles, which are valuable intermediates in organic synthesis .

Biology: In biological research, this compound is used to study the structure-activity relationships of indole derivatives. It helps in understanding the biological activities of indole-based compounds, including their anticancer, antimicrobial, and anti-inflammatory properties .

Medicine: It is investigated for its role in the synthesis of pharmaceutical agents targeting various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also employed in the development of new catalysts and reagents for chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 7-chloro-3-formyl-1H-indole-1-carboxylate is primarily related to its ability to interact with biological targets through its indole core. The formyl group at the 3-position and the chlorine atom at the 7-position contribute to its reactivity and binding affinity. The compound can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity and function.

Comparison with Similar Compounds

  • tert-Butyl 3-formyl-1H-indole-1-carboxylate
  • tert-Butyl 7-bromo-3-formyl-1H-indole-1-carboxylate
  • tert-Butyl 7-methyl-3-formyl-1H-indole-1-carboxylate

Comparison: tert-Butyl 7-chloro-3-formyl-1H-indole-1-carboxylate is unique due to the presence of the chlorine atom at the 7-position, which imparts distinct electronic and steric properties. This makes it more reactive in certain substitution reactions compared to its bromo or methyl counterparts. Additionally, the chlorine atom can influence the compound’s biological activity by affecting its interaction with target proteins.

Properties

Molecular Formula

C14H14ClNO3

Molecular Weight

279.72 g/mol

IUPAC Name

tert-butyl 7-chloro-3-formylindole-1-carboxylate

InChI

InChI=1S/C14H14ClNO3/c1-14(2,3)19-13(18)16-7-9(8-17)10-5-4-6-11(15)12(10)16/h4-8H,1-3H3

InChI Key

ORHHXQZYTBZMSD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)Cl)C=O

Origin of Product

United States

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